molecular formula C19H32N2OSi B1440028 2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol CAS No. 918523-63-4

2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol

Cat. No.: B1440028
CAS No.: 918523-63-4
M. Wt: 332.6 g/mol
InChI Key: MXBIIYIIDGTFIP-UHFFFAOYSA-N
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Description

2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol is a complex organic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is notable for its incorporation of a triisopropylsilyl group, which provides steric protection and influences the compound’s reactivity and stability. The presence of the hydroxyl group on the propan-2-ol moiety further adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.

    Introduction of the Triisopropylsilyl Group: The triisopropylsilyl group is introduced via a silylation reaction, typically using triisopropylsilyl chloride in the presence of a base like imidazole or triethylamine.

    Attachment of the Propan-2-ol Moiety: The final step involves the addition of the propan-2-ol group, which can be achieved through various methods, including Grignard reactions or other nucleophilic addition reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrrolo[2,3-b]pyridine core or the hydroxyl group.

    Substitution: The triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC (pyridinium chlorochromate).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the triisopropylsilyl group could introduce a wide range of functional groups.

Scientific Research Applications

2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol depends on its specific application and the biological targets involved. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The triisopropylsilyl group can influence the compound’s binding affinity and selectivity by providing steric hindrance and altering the electronic properties of the molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(Trimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol: Similar structure but with a trimethylsilyl group instead of triisopropylsilyl.

    2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.

    2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: Similar structure but with a methanol moiety instead of propan-2-ol.

Uniqueness

The uniqueness of 2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The triisopropylsilyl group provides steric protection, enhancing stability and influencing reactivity, while the hydroxyl group on the propan-2-ol moiety offers versatility in chemical transformations.

Properties

IUPAC Name

2-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2OSi/c1-13(2)23(14(3)4,15(5)6)21-10-9-16-11-17(19(7,8)22)12-20-18(16)21/h9-15,22H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBIIYIIDGTFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677991
Record name 2-{1-[Tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918523-63-4
Record name 2-{1-[Tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5-bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (2, 2.0 g, 5.66 mmol, prepared as described in Example 4) in tetrahydrofuran (20.0 mL), cooled in a −78° C. acetone/dry ice bath, under an atmosphere of nitrogen, was added tert-butyllithium (1.7 M in tetrahydrofuran, 7.3 mL, 12 mmol) dropwise. After 20 minutes, acetone (0.830 mL, 11 mmol) was added dropwise to the reaction. The reaction was stirred for 30 minutes at −78° C. and then allowed to reach room temperature. The reaction was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 10% ethyl acetate in hexane to give the compound (9, 1.30 g, 69%). MS (ESI) [M+H+]+=333.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
0.83 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol

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